molecular formula C19H19N3O2S B12477578 2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12477578
M. Wt: 353.4 g/mol
InChI Key: KVNBICGYKSQSDO-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with carbon disulfide, followed by cyclization.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with an acylating agent such as acetic anhydride.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or acetamide groups can be replaced by other functional groups using suitable reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted to explore the compound’s potential as a therapeutic agent, including its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propionamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O2S/c1-14-7-10-16(11-8-14)24-13-17(23)20-19-22-21-18(25-19)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,20,22,23)

InChI Key

KVNBICGYKSQSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3

Origin of Product

United States

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